(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S3/c1-2-34-21(28)15-27-19-11-10-18(36(24,30)31)14-20(19)35-23(27)25-22(29)16-6-8-17(9-7-16)37(32,33)26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H2,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQAGOFLPSXOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and relevant case studies, focusing on its anti-inflammatory, analgesic, and antimicrobial activities.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically including:
- Formation of the Benzothiazole Ring : Utilizing appropriate precursors to create the benzothiazole structure.
- Sulfonamide Formation : Introducing the sulfonamide group to enhance biological activity.
- Esterification : Reacting with ethyl acetate to form the final ester product.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that thiazole derivatives can reduce inflammation markers in animal models. In one study, a related compound demonstrated a dose-dependent reduction in paw edema in rats, suggesting potent anti-inflammatory effects at doses as low as 50 mg/kg .
Analgesic Activity
The analgesic effects of this compound were evaluated through various pain models. The results indicated that it could significantly alleviate pain compared to standard analgesics like acetaminophen. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests showed inhibition zones comparable to those produced by standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving rats subjected to inflammatory stimuli, the administration of this compound resulted in a significant reduction in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The compound was administered at varying doses (10 mg/kg, 25 mg/kg, and 50 mg/kg), with the highest dose showing maximum efficacy .
Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of this compound utilized the formalin test in mice. Results indicated that the compound significantly reduced both phases of pain response compared to control groups. The study concluded that this compound could serve as a promising candidate for developing new analgesics .
Scientific Research Applications
The compound (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its potential applications, including anticancer properties, antibacterial and antifungal activities, and its role in molecular hybridization for drug design.
Anticancer Applications
Recent studies have focused on the synthesis of compounds similar to This compound , which incorporate sulfonamide and thiazole moieties. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation and survival.
Case Study: Hybrid Molecules
A notable example is the design of molecular hybrids that combine sulfonamide structures with other pharmacophores. Such hybrids have been reported to exhibit enhanced anticancer activity compared to their individual components. For instance, the incorporation of a sulfonamide group has been linked to improved binding affinity to target proteins involved in cancer progression .
Antibacterial and Antifungal Activities
The compound's derivatives have been evaluated for their antibacterial and antifungal properties. Research indicates that modifications to the sulfonamide group can significantly enhance the biological activity against various pathogens.
Biological Screening Results
- Antibacterial Activity : Compounds derived from similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, testing with Staphylococcus aureus and Escherichia coli showed promising zones of inhibition, indicating effective antibacterial properties .
- Antifungal Activity : The antifungal efficacy has been assessed against common fungal strains like Candida albicans and Aspergillus flavus . Results from poisoned food techniques revealed that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents .
Molecular Hybridization
The concept of molecular hybridization has been pivotal in enhancing the therapeutic profiles of compounds like This compound . By integrating multiple pharmacophores into a single molecule, researchers aim to create drugs that target multiple pathways simultaneously.
Implications for Drug Design
The sulfonamide moiety is particularly valuable in drug design due to its ability to interact with various biological targets. The strategic incorporation of this group into hybrid compounds has led to the discovery of new agents with improved efficacy against resistant strains of bacteria and fungi .
Preparation Methods
Thiazole Ring Formation
Starting material : 2-Amino-5-nitrobenzenethiol.
Reaction : Cyclization with ethyl bromoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 20°C for 14 hours.
Product : Ethyl 6-nitrobenzo[d]thiazole-2-carboxylate.
Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
Nitro Reduction and Sulfamoylation
Step 1 : Reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) in ethanol yields ethyl 6-aminobenzo[d]thiazole-2-carboxylate.
Step 2 : Sulfamoylation with chlorosulfonic acid (ClSO₃H) in pyridine at 0°C, followed by reaction with ammonium hydroxide to introduce the sulfamoyl group.
Key conditions :
- Temperature control (−10°C to 0°C) to prevent over-sulfonation.
- Use of pyridine as both solvent and acid scavenger.
Introduction of the Imino-Linked 4-(Piperidin-1-ylsulfonyl)benzoyl Group
Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride
Starting material : 4-Sulfobenzoic acid.
Reaction :
Condensation with the Thiazole Amine
Reaction : The 6-sulfamoylbenzo[d]thiazole-2-amine is reacted with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.
Conditions :
- Temperature: 0°C → room temperature (RT).
- Reaction time: 12–16 hours.
- Z-selectivity : Achieved via steric hindrance from the ethyl acetate side chain, favoring the (Z)-isomer.
Installation of the Ethyl Acetate Side Chain
Alkylation at Position 3
Reagent : Ethyl bromoacetate.
Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Reaction : Heating at 60°C for 8 hours yields the ethyl acetate-substituted product.
Challenges :
Optimization and Analytical Validation
Reaction Optimization Table
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.12–3.18 (m, 4H, piperidine), 4.15 (q, 2H, OCH₂), 7.45–8.02 (aromatic protons).
- LC-MS : m/z 565.2 [M+H]⁺.
Challenges and Alternative Approaches
Stereoselective Imine Formation
The (Z)-configuration is thermodynamically favored due to reduced steric clash between the ethyl acetate group and the benzoyl moiety. Alternative methods include:
- Low-temperature synthesis (−20°C) to kinetically trap the (Z)-isomer.
- Catalytic asymmetric synthesis using chiral Lewis acids (e.g., Zn(II)-BOX complexes), though yields remain suboptimal (<50%).
Sulfamoyl Group Stability
The sulfamoyl group is prone to hydrolysis under acidic conditions. Mitigation strategies:
- Use of anhydrous solvents (e.g., THF, DCM).
- Addition of molecular sieves to scavenge water.
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including imine formation, sulfonylation, and esterification. Key challenges include low yields due to steric hindrance from the bulky piperidinylsulfonyl group and side reactions at the sulfamoyl moiety . Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Temperature control : Maintaining 0–5°C during imine coupling minimizes unwanted hydrolysis .
- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves closely eluting byproducts .
Basic: How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify regiochemistry of the thiazole ring and Z-configuration of the imine bond. Key signals:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] matching the theoretical mass (e.g., m/z ≈ 520–530) .
Advanced: What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or proteases). The sulfamoyl group often participates in hydrogen bonding with catalytic residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER predicts stability of ligand-target complexes over 100-ns trajectories, highlighting critical interactions (e.g., piperidinylsulfonyl group’s hydrophobic packing) .
- QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to correlate structural features with activity .
Advanced: How can contradictory solubility data from different studies be resolved?
Reported solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from:
- Ionization effects : The sulfamoyl group (pKa ~1–3) enhances water solubility at low pH but reduces it in neutral conditions .
- Experimental protocols : Use standardized methods (e.g., shake-flask technique with UV-Vis quantification) .
- Co-solvents : For in vitro assays, 10% DMSO in PBS balances solubility and biocompatibility .
Basic: What spectroscopic techniques are critical for monitoring reaction intermediates?
- Infrared (IR) Spectroscopy : Track imine bond formation (C=N stretch at ~1600–1650 cm) and sulfonamide S=O stretches (~1150–1250 cm) .
- Thin-Layer Chromatography (TLC) : Hexane/ethyl acetate (3:1) with UV visualization identifies intermediates during synthesis .
Advanced: How can reaction mechanisms for unexpected byproducts be elucidated?
- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via -NMR/MS. Common issues:
- Kinetic Studies : Use stopped-flow NMR to monitor reaction pathways in real time .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in airtight, amber vials with desiccants (silica gel) to prevent hydrolysis .
- Long-term : Lyophilize and store under argon at –80°C; confirm stability via periodic HPLC checks .
Advanced: How can crystallography resolve ambiguities in stereochemical assignments?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane). SHELXL refines data to confirm Z-configuration and piperidinylsulfonyl geometry .
- Powder XRD : Differentiate polymorphs if solubility varies between batches .
Advanced: What statistical approaches optimize multi-step synthesis workflows?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) maximizes yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for real-time adjustments .
Advanced: How can metabolic stability be assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
